Melphalan flufenamide

Vue d'ensemble

Description

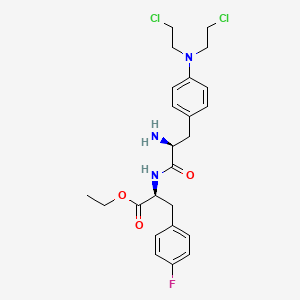

C’est un ester éthylique d’un dipeptide lipophile composé de melphalan et de para-fluoro-L-phénylalanine . En raison de sa lipophilie, le melphalan flufenamide est rapidement transporté à travers la membrane cellulaire et presque immédiatement hydrolysé par les aminopeptidases dans le cytoplasme pour produire des molécules alkylantes plus hydrophiles .

Méthodes De Préparation

Le melphalan flufenamide est synthétisé par une série de réactions chimiques impliquant le melphalan et la para-fluoro-L-phénylalanine . La synthèse implique l’estérification du melphalan avec la para-fluoro-L-phénylalanine pour former le dipeptide lipophile . Les méthodes de production industrielle impliquent la synthèse à grande échelle du composé dans des conditions contrôlées pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Le melphalan flufenamide subit une hydrolyse par les aminopeptidases pour libérer le melphalan et le deséthyl-melflufen . La réaction principale implique le clivage de la liaison peptidique, conduisant à la formation de melphalan, qui exerce ensuite ses effets cytotoxiques par réticulation de l’ADN . Les réactifs courants utilisés dans ces réactions comprennent les aminopeptidases et d’autres enzymes hydrolytiques . Les principaux produits formés à partir de ces réactions sont le melphalan et le deséthyl-melflufen .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé pour le traitement du myélome multiple et de l’amylose à chaînes légères . Il s’est avéré efficace chez les patients ayant reçu plusieurs lignes de traitement antérieures et dont la maladie est réfractaire à d’autres traitements . Dans des études précliniques, le this compound a démontré des effets cytotoxiques contre diverses lignées cellulaires cancéreuses, ce qui en fait un outil précieux pour la recherche sur le cancer . De plus, sa capacité à pénétrer rapidement dans les cellules et à libérer des agents alkylants en fait un candidat prometteur pour le développement de nouveaux médicaments .

Applications De Recherche Scientifique

FDA Approval and Indications

Melflufen received accelerated approval from the U.S. Food and Drug Administration (FDA) for use in patients with relapsed or refractory multiple myeloma who have received at least four prior lines of therapy. The approval was based on results from the HORIZON trial, which demonstrated an overall response rate of 29% with a median duration of response of 5.5 months .

Key Clinical Trials

- HORIZON Study : This pivotal study evaluated melflufen's efficacy in heavily pretreated patients. Results indicated a modest overall response rate, highlighting the need for effective treatments in this challenging patient population .

- OCEAN Trial : A head-to-head comparison between melflufen plus dexamethasone and pomalidomide plus dexamethasone was conducted. The trial met its primary endpoint of progression-free survival (PFS), but safety concerns arose due to increased mortality risk associated with melflufen when combined with dexamethasone .

- LIGHTHOUSE Study : This randomized phase III study assessed melflufen combined with daratumumab and dexamethasone versus daratumumab alone in triple-class refractory multiple myeloma patients. The results showed a significantly higher overall response rate (59% vs 30%) for the melflufen group .

Efficacy Data

| Study | Overall Response Rate (%) | Median Duration of Response (months) | Median Progression-Free Survival (months) |

|---|---|---|---|

| HORIZON | 29 | 5.5 | Not reported |

| OCEAN | Not reported | Not reported | 6.8 (melflufen) vs 4.9 (pomalidomide) |

| LIGHTHOUSE | 59 | Not reported | Not reached (melflufen) vs 4.9 (daratumumab) |

Safety Concerns

While melflufen has shown promise in clinical efficacy, safety issues have emerged:

- Increased risk of hematological adverse events such as neutropenia and thrombocytopenia.

- The FDA issued a partial clinical hold on trials due to concerns regarding mortality rates observed in combination therapies involving melflufen .

Future Directions and Research Opportunities

Despite recent challenges, ongoing research is critical for understanding melflufen's full potential:

- Further studies are needed to clarify its efficacy in various combinations with other agents.

- Investigating the long-term safety profile and potential biomarkers for response may enhance patient selection.

- Exploration into other malignancies where aminopeptidase overexpression is prevalent could broaden its application beyond multiple myeloma .

Mécanisme D'action

Le melphalan flufenamide exerce ses effets par l’administration ciblée de melphalan dans les cellules tumorales . Une fois à l’intérieur des cellules, le this compound est hydrolysé par les aminopeptidases pour libérer le melphalan, qui alkyle ensuite l’ADN au niveau de la position N7 des résidus de guanine . Cela conduit à la formation de réticulations de l’ADN, inhibant la synthèse de l’ADN et de l’ARN et induisant l’apoptose des cellules cancéreuses . Les cibles moléculaires impliquées dans ce processus comprennent l’ADN et diverses enzymes impliquées dans la réparation et la synthèse de l’ADN .

Comparaison Avec Des Composés Similaires

Le melphalan flufenamide est unique par rapport à d’autres composés similaires en raison de sa pénétration cellulaire améliorée et de son hydrolyse rapide par les aminopeptidases . Des composés similaires comprennent le melphalan, la lénalidomide et le teclistamab . Comparé au melphalan, le this compound présente une activité in vitro et in vivo significativement plus élevée dans plusieurs modèles de cancer humain . La lénalidomide et le teclistamab sont également utilisés pour le traitement du myélome multiple, mais ils ont des mécanismes d’action et des cibles moléculaires différents .

Activité Biologique

Melphalan flufenamide, also known as melflufen, is a novel alkylating peptide-drug conjugate designed primarily for the treatment of relapsed or refractory multiple myeloma. It is a more lipophilic prodrug of melphalan, which enhances its cellular uptake and therapeutic efficacy compared to traditional melphalan. This article delves into the biological activity of melflufen, detailing its mechanism of action, clinical efficacy, and safety profile, supported by data tables and research findings.

Melflufen operates through a unique mechanism that involves:

- Selective Uptake : Melflufen is taken up by malignant cells via passive diffusion due to its lipophilic nature. Once inside the cell, it is hydrolyzed by aminopeptidase N, which is often upregulated in cancer cells .

- DNA Damage : The hydrolysis releases melphalan, leading to rapid and irreversible DNA damage and subsequent apoptosis in tumor cells. This mechanism is particularly effective against cells that have developed resistance to conventional therapies .

Key Findings on DNA Damage

Research indicates that melflufen induces DNA damage more effectively than melphalan itself. For instance, studies showed that melflufen triggered a significant phosphorylation of γ-H2AX—a marker for DNA double-strand breaks—within just 2 hours of exposure in both sensitive and resistant multiple myeloma (MM) cell lines, whereas melphalan required longer exposure times to elicit a similar response .

Case Studies and Trials

Melflufen has been evaluated in several clinical trials, notably the phase 2 HORIZON study and the phase 3 OCEAN trial. Here are some key outcomes:

| Trial | Participants | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|

| HORIZON | 246 patients | 29% (95% CI 22%-37%) | Not specified | Not specified |

| OCEAN | 495 patients | 33% (95% CI 27%-39%) | 6.8 months (95% CI 5.0-8.5) | 19.8 months (95% CI 15.1-25.6) |

The OCEAN trial demonstrated that melflufen plus dexamethasone improved median PFS compared to pomalidomide plus dexamethasone (6.8 months vs. 4.9 months) with a hazard ratio of 0.79 .

Safety Profile

Melflufen's safety profile was found to be manageable but included risks such as thrombocytopenia, neutropenia, anemia, infections, and potential for secondary malignancies . The FDA initially granted accelerated approval for melflufen; however, this approval was revoked due to concerns regarding its efficacy and safety following confirmatory trials that did not demonstrate sufficient clinical benefit .

Propriétés

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30Cl2FN3O3/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZNKYXGZSVEHI-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191461 | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Melphalan flufenamide is a more lipophilic prodrug of melphalan, which allows it to be more readily uptaken by cells. It is likely taken up into malignant cells by passive diffusion, where it is hydrolyzed by aminopeptidase N. The expression of aminopeptidases, along with other hydrolytic enzymes, is upregulated in many malignant cells, making the hydrolysis reaction to melphalan more favourable in a malignant cell. Increased concentrations of free melphalan in malignant cells leads to rapid irreversible DNA damage and apoptosis, reducing the potential for the development of resistance. Free melphalan is an nitrogen mustard derivative alkylating agent. Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations. While melphalan induces phosphorylation of the DNA damage marker γ-H2AX in melphalan sensitive cells at 6 hours, melphalan flufenamide induces γ-H2AX at 2 hours. Melphalan flufenamide is also able to induce γ-H2AX in melphalan-resistant cells. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

380449-51-4 | |

| Record name | Melphalan flufenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan flufenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan flufenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELPHALAN FLUFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70C5K4786 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.